molecular formula C14H22N2O2S B13290181 N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide

N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B13290181
M. Wt: 282.40 g/mol
InChI Key: XDERYKUCBRNSFK-UHFFFAOYSA-N
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Description

N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide (CAS: 1153056-83-7) is a sulfonamide derivative characterized by a 4-methylbenzene ring linked to a sulfonamide group, which is further substituted with a (1-aminocyclohexyl)methyl moiety. Its molecular weight is 282.40 g/mol, and it is primarily utilized in pharmaceutical research and organic synthesis .

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H22N2O2S/c1-12-5-7-13(8-6-12)19(17,18)16-11-14(15)9-3-2-4-10-14/h5-8,16H,2-4,9-11,15H2,1H3

InChI Key

XDERYKUCBRNSFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1-aminocyclohexyl)methanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamides are a versatile class of compounds with variations in substituents influencing their physicochemical and biological properties. Below is a comparative analysis of structurally related sulfonamide derivatives:

Structural Analogues and Substituent Effects

N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide Key Difference: Replaces the cyclohexylamine group with a 2-pyridylmethyl group. This compound showed a 71.6–92% similarity match in bioactivity databases, suggesting possible antibacterial applications .

N-(2-Cyclohex-1-enyl-ethyl)-4-methylbenzenesulfonamide

  • Key Difference : Features a cyclohexene ring instead of a fully saturated cyclohexyl group.
  • Impact : The unsaturated cyclohexene moiety increases rigidity and may alter binding affinity due to reduced conformational flexibility. NMR data for this compound are available, aiding in structural validation .

N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide Key Difference: Contains an azido group adjacent to the sulfonamide. Crystallographic data confirm its planar geometry, which could affect stacking interactions in biological targets .

N-(4-Methoxyphenyl)benzenesulfonamide Key Difference: Substitutes the 4-methyl group with a 4-methoxy group. This compound is structurally related to antimicrobial agents .

N-{[1-(Hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide Key Difference: Replaces the amino group with a hydroxymethyl group. This derivative is cataloged for life science research but lacks published bioactivity data .

Data Table: Comparative Overview

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide (1-Aminocyclohexyl)methyl 282.40 Research intermediate, limited bioactivity data
N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide 2-Pyridylmethyl ~275 (estimated) Antibacterial candidate
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl 277.33 Antimicrobial, crystallized
N-[Amino(azido)methylidene]-4-methylbenzenesulfonamide Azido-methylidene 239.28 Reactive intermediate, crystallized
N-{[1-(Hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide Hydroxymethyl-cyclohexyl 297.41 High hydrophilicity

Biological Activity

N-[(1-Aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide, also known by its CAS number 1153056-83-7, is a sulfonamide compound that has garnered attention for its potential biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₂N₂O₂S
  • Molecular Weight : 282.40 g/mol
  • CAS Number : 1153056-83-7

The compound features a sulfonamide group attached to a 4-methylbenzene ring and a cyclohexyl amine, which contributes to its unique biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to the inhibition of enzymatic activities or modulation of receptor functions, which is significant in therapeutic contexts.

Inhibition Studies

Recent studies have indicated that this compound may exhibit inhibitory effects on various enzymes:

  • Enzyme Inhibition : The sulfonamide moiety is known for its role in inhibiting bacterial dihydropteroate synthase, an important enzyme in folate biosynthesis. This mechanism is similar to that of other sulfonamide antibiotics, suggesting potential antibacterial applications.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties against specific bacterial strains. In vitro studies showed effective inhibition against Mycobacterium tuberculosis under certain conditions, indicating its potential as an antitubercular agent .
  • Cancer Research : The compound has been explored for its potential in cancer therapy. It was found to inhibit cell proliferation in specific cancer cell lines, suggesting a possible role in cancer treatment strategies .
  • Mechanistic Insights : A study highlighted that the compound alters gene expression profiles associated with cancer progression when tested on patient-derived xenograft models. This indicates not only its therapeutic potential but also the need for further investigation into its molecular targets and pathways involved .

Data Table: Biological Activity Overview

Activity Type Target/Effect Findings/Notes
AntimicrobialMycobacterium tuberculosisEffective inhibition observed in vitro .
Cancer Cell ProliferationVarious cancer cell linesInhibitory effects noted; requires further study .
Enzyme InhibitionDihydropteroate synthaseSimilar mechanism to classical sulfonamides .

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